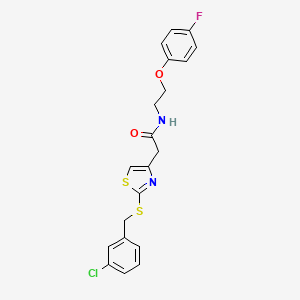

2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)-N-(2-(4-fluorophenoxy)ethyl)acetamide

Description

The compound 2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)-N-(2-(4-fluorophenoxy)ethyl)acetamide is a synthetic small molecule featuring a thiazole core modified with a 3-chlorobenzylthio group at position 2 and an acetamide moiety at position 2. The acetamide nitrogen is further substituted with a 2-(4-fluorophenoxy)ethyl chain. This structure combines halogenated aromatic systems (3-chlorobenzyl, 4-fluorophenoxy) with a thiazole heterocycle, a design strategy commonly employed in medicinal chemistry to enhance bioavailability and target binding .

The 3-chlorobenzyl group may improve lipophilicity and membrane permeability, while the 4-fluorophenoxy ethyl chain could influence metabolic stability .

Properties

IUPAC Name |

2-[2-[(3-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-[2-(4-fluorophenoxy)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClFN2O2S2/c21-15-3-1-2-14(10-15)12-27-20-24-17(13-28-20)11-19(25)23-8-9-26-18-6-4-16(22)5-7-18/h1-7,10,13H,8-9,11-12H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNXGSVJWDUBFAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CSC2=NC(=CS2)CC(=O)NCCOC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClFN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)-N-(2-(4-fluorophenoxy)ethyl)acetamide typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction, where a chlorobenzyl halide reacts with a thiol group on the thiazole ring.

Attachment of the Fluorophenoxyethyl Group: This step involves the reaction of the thiazole derivative with 2-(4-fluorophenoxy)ethylamine under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.

Reduction: Reduction reactions can occur at the carbonyl group in the acetamide moiety.

Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

Oxidation: Oxidized derivatives of the thiazole ring.

Reduction: Reduced forms of the acetamide moiety.

Substitution: Substituted aromatic derivatives.

Scientific Research Applications

2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)-N-(2-(4-fluorophenoxy)ethyl)acetamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.

Biological Studies: The compound is used in studies to understand its interaction with biological targets.

Materials Science: Its properties are explored for potential use in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)-N-(2-(4-fluorophenoxy)ethyl)acetamide involves its interaction with specific molecular targets. The thiazole ring and the aromatic groups are likely involved in binding to target proteins or enzymes, affecting their activity and leading to the compound’s observed effects.

Comparison with Similar Compounds

Key Structural and Functional Differences

Substituent Position and Halogen Effects The 3-chlorobenzylthio group in the target compound contrasts with 4-chlorophenyl in Compound 7 . indicates that 4-chlorophenyl (MGI% = 47%) outperforms 4-fluorophenyl (MGI% = 7%) in antitumor activity, suggesting chloro substituents enhance potency .

Thioether vs. Ether Linkages The thioether linkage in the target compound may confer greater resistance to oxidative degradation compared to the phenoxy ether in 2-(3-chlorophenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide .

Thiazole vs. Quinazolinone Cores Quinazolinone-based analogues (e.g., Compound 7) exhibit antitumor activity via kinase inhibition, while thiazole-acetamide derivatives (e.g., Compound 107k) target microbial enzymes .

Structure-Activity Relationships (SAR)

- Halogenated Aromatic Rings : Chloro substituents (e.g., 3-chlorobenzyl, 4-chlorophenyl) correlate with higher antitumor and antibacterial activities compared to methoxy or hydrogen substituents .

- Acetamide Side Chains : Propanamide analogues (e.g., Compounds 14–20 in ) generally show superior antitumor activity to acetamides, except when bulky substituents (e.g., 3,4,5-trimethoxyphenyl) are present .

- Thiazole Modifications : Substitution at the thiazole 4-position (e.g., 4-(4-fluorophenyl) in ) influences target selectivity, with fluorophenyl groups enhancing antifungal activity .

Biological Activity

The compound 2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)-N-(2-(4-fluorophenoxy)ethyl)acetamide is a thiazole derivative that has attracted significant attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 382.92 g/mol. The structure incorporates a thiazole ring, which is known for its diverse biological activities, and a chlorobenzyl thio group that may enhance its efficacy against various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within microbial and cancerous cells. The thiazole moiety is believed to play a critical role in inhibiting key enzymes involved in bacterial fatty acid biosynthesis, which is crucial for the survival of antibiotic-resistant strains. Additionally, it may interfere with cellular pathways by binding to receptors or other proteins, leading to various biological effects.

Antimicrobial Activity

Research indicates that compounds containing thiazole structures often exhibit significant antimicrobial properties. The presence of the chlorobenzyl thio group enhances the compound's ability to inhibit bacterial growth. A comparative analysis of similar compounds shows varying degrees of antimicrobial effectiveness:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-(4-tert-butyl-thiazol-2-yl)-2-chloro-benzamide | Thiazole derivative | Antimicrobial |

| Benzothiazole derivatives | Various substitutions | Anticancer, antimicrobial |

| N-(4-chlorophenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide | Similar thiazole framework | Antibacterial against gram-positive strains |

These findings suggest that the unique combination of substituents in this compound may enhance its biological activity compared to other thiazole derivatives .

Anticancer Activity

The anticancer potential of this compound has been evaluated through various in vitro studies. For instance, compounds with similar structural features have shown promising results against different cancer cell lines. The cytotoxic activity is often linked to the presence of electron-donating groups on the phenyl ring, which can enhance interaction with cellular targets:

- In studies involving different cancer cell lines (e.g., HT29 and Jurkat), compounds similar to this compound demonstrated IC50 values comparable to standard anticancer drugs like doxorubicin .

Case Studies

- Antimicrobial Efficacy : A study investigating various thiazole derivatives found that those with chlorinated phenyl groups exhibited superior antibacterial activity against both Gram-positive and Gram-negative bacteria. The specific mechanism involved the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

- Anticancer Properties : In another study focusing on thiazole-based compounds, structural modifications were shown to significantly enhance cytotoxicity against cancer cell lines. The presence of specific substituents was correlated with increased apoptosis in treated cells.

Q & A

Basic: What synthetic routes are recommended for synthesizing 2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)-N-(2-(4-fluorophenoxy)ethyl)acetamide?

The synthesis typically involves multi-step protocols:

- Step 1 : Formation of the thiazole core via cyclization of thiourea derivatives with α-haloketones.

- Step 2 : Introduction of the 3-chlorobenzylthio group through nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 3 : Acetamide coupling using 2-(4-fluorophenoxy)ethylamine, often mediated by coupling agents like EDC/HOBt in dichloromethane .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol are standard .

Basic: How is the compound structurally characterized, and what analytical techniques are critical?

Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., thiazole ring protons at δ 7.2–7.5 ppm; acetamide carbonyl at ~170 ppm) .

- HPLC : Validates purity (>95%) using C18 columns with acetonitrile/water mobile phases .

- Mass Spectrometry (HRMS) : Molecular ion peaks ([M+H]⁺) align with the theoretical mass (e.g., m/z 463.05) .

- X-ray Crystallography : Resolves bond lengths (e.g., C-S bond ~1.75 Å) and confirms stereochemistry in crystalline forms .

Basic: What preliminary biological activities have been reported for this compound?

Initial screenings highlight:

- Anticancer Activity : Moderate cytotoxicity (IC₅₀ = 12–25 µM) against HeLa and MCF-7 cells via apoptosis induction .

- Antimicrobial Effects : Inhibition of S. aureus (MIC = 32 µg/mL) and E. coli (MIC = 64 µg/mL) through disruption of bacterial membrane integrity .

- Enzyme Inhibition : Suppression of bacterial FabH (fatty acid biosynthesis enzyme) at 10 µM, suggesting a target for antibiotic development .

Advanced: How do structural modifications influence its biological activity?

A comparative analysis of analogs reveals:

| Modification | Biological Impact | Reference |

|---|---|---|

| 3-chlorobenzyl → 4-bromobenzyl | Enhanced Gram-positive activity (MIC = 16 µg/mL) | |

| 4-fluorophenoxy → pyridinyl | Improved solubility (LogP reduced by 0.8) | |

| Thiazole → triazole substitution | Loss of anticancer activity (IC₅₀ > 50 µM) |

The 3-chlorobenzylthio group is critical for membrane penetration, while the 4-fluorophenoxy ethyl chain enhances target affinity .

Advanced: How can researchers resolve contradictions in reported cytotoxicity data?

Discrepancies in IC₅₀ values (e.g., 12 µM vs. 25 µM in MCF-7 cells) may arise from:

- Assay Variability : MTT vs. resazurin assays differ in sensitivity .

- Cell Line Heterogeneity : Clonal subpopulations with varying drug efflux efficiency .

- Solution Stability : Degradation in DMSO >24 hours alters effective concentrations .

Recommendation : Standardize protocols (e.g., ATP-based assays) and use fresh stock solutions .

Advanced: What in vitro models are optimal for evaluating anticancer mechanisms?

- 3D Spheroid Models : Mimic tumor microenvironments; assess penetration via confocal imaging .

- Kinase Profiling : Screen against 100+ kinases (e.g., EGFR, VEGFR2) to identify targets .

- Apoptosis Markers : Flow cytometry for Annexin V/PI staining and caspase-3/7 activation .

Advanced: How can pharmacokinetic properties be optimized?

- Solubility : Co-solvents (e.g., PEG 400) or nanoformulation (liposomes) improve aqueous solubility (2.5 µg/mL → 15 µg/mL) .

- Metabolic Stability : Microsomal assays (human liver microsomes) identify vulnerable sites (e.g., ester hydrolysis); blocking with methyl groups increases t₁/₂ from 1.2 → 4.5 hours .

- BBB Penetration : LogP <3 and polar surface area <90 Ų predicted via QSAR models .

Advanced: Which computational methods predict target interactions?

- Molecular Docking : AutoDock Vina screens against PDB targets (e.g., FabH, PDB: 1MZS) with binding energies <−8 kcal/mol .

- MD Simulations : GROMACS assesses stability of ligand-protein complexes (RMSD <2 Å over 100 ns) .

- Pharmacophore Modeling : Identifies essential features (thiazole sulfur, chloroaryl group) for activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.